Copper(4+),[[N,N',N'',N'''-[(29H,31H-phthalocyaninetetrayl-kN29,kN30,kN31,kN32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, tetrachloride
Description
This compound is a highly substituted copper phthalocyanine (CuPc) derivative with a +4 oxidation state on copper, stabilized by four chloride counterions. Its structure features a phthalocyanine macrocycle modified with four methylenethio[(dimethylamino)methylidyne] substituents, each further functionalized with N-methylmethanaminiumato groups. This design enhances solubility and electronic tunability compared to unsubstituted CuPc derivatives, making it suitable for applications in catalysis, organic electronics, and photodynamic therapy . The tetrachloride counterions balance the charge of the cationic Cu⁴⁺ center, a rare oxidation state in phthalocyanines, which typically feature Cu²⁺ .
Properties
IUPAC Name |
copper;[dimethylamino-[[15,24,33-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H68N16S4.4ClH.Cu/c1-65(2)53(66(3)4)73-29-33-17-21-37-41(25-33)49-57-45(37)62-50-43-27-35(31-75-55(69(9)10)70(11)12)19-23-39(43)47(59-50)64-52-44-28-36(32-76-56(71(13)14)72(15)16)20-24-40(44)48(60-52)63-51-42-26-34(18-22-38(42)46(58-51)61-49)30-74-54(67(5)6)68(7)8;;;;;/h17-28H,29-32H2,1-16H3;4*1H;/q+2;;;;;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLBXIYTBHXJEH-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)CSC(=[N+](C)C)N(C)C)C(=N7)N=C2[N-]3)CSC(=[N+](C)C)N(C)C)C9=C4C=C(C=C9)CSC(=[N+](C)C)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H68Cl4CuN16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1298.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Blue powder; [Sigma-Aldrich MSDS], Dark blue solid; [Merck Index] Blue powder; [EMD MSDS] | |
| Record name | C.I. Ingrain Blue 1 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12622 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Alcian Blue 8GS | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19555 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
33864-99-2, 75881-23-1 | |
| Record name | Copper(4+), [[N,N',N'',N'''-[(29H,31H-phthalocyanine-C,C,C,C-tetrayl-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, chloride (1:4) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [[N,N',N'',N'''-[29H,31H-phthalocyaninetetrayltetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[dimethylammoniumato]](2-)-N29,N30,N31,N32]copper(4+) tetrachloride | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chloromethylated copper phthalocyanine-thiourea reaction products | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
High-Temperature Aerosol-Assisted Synthesis
Adapted from US3230231A, this method vaporizes copper(I) chloride at 950°C in a nitrogen stream, forming an aerosol. The aerosol reacts with substituted phthalonitrile vapor at 210–320°C in a gas-phase reactor. Key advantages include:
- Direct formation of pigmentary particles (0.1–1 µm) without post-synthetic milling.
- High purity due to minimal solvent contamination.
However, the thermal stability of the substituted phthalonitrile must exceed 300°C, which may limit applicability for thermally sensitive precursors.
Solution-Phase Cyclization in Polar Solvents
A sustainable approach uses glycerol or anisole as solvents with potassium hydroxide or DBU as bases. Conditions include:
- Temperature : 135–175°C
- Molar ratio : 1 phthalonitrile : 0.3 CuCl₂
- Reaction time : 6–8 hours
This method achieves 70–85% conversion to the copper phthalocyanine, with the solvent influencing crystal phase and solubility.
Post-Synthetic Functionalization
The dimethylamino groups are quaternized to N-methylmethanaminiumato groups using methylating agents like methyl sulfate or iodomethane. Conditions include:
- Solvent : Dichloromethane or acetone
- Temperature : 40–60°C
- Reaction time : 12–24 hours
Excess methylating agent ensures complete quaternization, confirmed by the disappearance of tertiary amine signals in FT-IR (νN-H at ~3300 cm⁻¹). The product is precipitated as the tetrachloride salt by adding concentrated HCl.
Purification and Crystal Engineering
Purification involves sequential acid/soda boiling to remove unreacted precursors and byproducts:
- Acid boiling : 10% sulfuric acid at 100°C for 8–10 hours.
- Soda boiling : 5% NaOH at 80°C for 5–7 hours.
Crystal phase control is achieved via solvent-assisted kneading. For example, diethylene glycol (DEG) with sodium chloride in high-shear kneaders (4000 rpm) mediates the transition to the ε-crystal form, critical for pigment stability.
Characterization and Quality Control
| Parameter | Method | Target Specification |
|---|---|---|
| Purity | HPLC-UV (254 nm) | ≥98% |
| Chloride content | Ion chromatography | 4.0–4.2 eq per phthalocyanine unit |
| Particle size | Dynamic light scattering | 0.2–0.5 µm |
| Crystal phase | XRD | ε-phase (d-spacing 3.4 Å) |
UV-Vis spectroscopy in DMF should show a Q-band at 680–700 nm, characteristic of copper phthalocyanines. Deviations indicate incomplete cyclization or substituent degradation.
Challenges and Optimization Strategies
- Thermal degradation : Substituted phthalonitriles with dimethylamino groups may decompose above 250°C. Solution-phase methods are preferred over aerosol processes for thermally sensitive precursors.
- Byproduct formation : Over-alkylation during quaternization produces permanently charged species. Stoichiometric control and stepwise addition of methylating agents mitigate this.
- Crystal phase instability : The ε-phase requires precise kneading conditions (5–10 hours in DEG/NaCl). Seeding with 5–15% ε-crystal product improves reproducibility.
Chemical Reactions Analysis
Types of Reactions
Alcian blue 8GX primarily undergoes complexation reactions due to its cationic nature. It forms salt linkages with the acid groups of acid mucopolysaccharides .
Common Reagents and Conditions
The dye is often used in aqueous solutions, and its staining properties can be manipulated by adjusting the pH and salt concentrations of the solution . Common reagents used in conjunction with Alcian blue 8GX include periodic acid for the Periodic acid-Schiff (PAS) reaction, which is used to visualize polysaccharides and glycoproteins .
Major Products Formed
The major products formed from reactions involving Alcian blue 8GX are typically complexes with acidic polysaccharides, resulting in a blue-stained product that is used for microscopic analysis .
Scientific Research Applications
Organic Electronics
Organic Solar Cells
Copper phthalocyanine derivatives are widely used in organic solar cells due to their excellent light-absorbing properties. For instance, a soluble derivative of copper phthalocyanine was synthesized and tested as a donor material in solar cells, demonstrating an open circuit voltage of 0.54 V and a power conversion efficiency of 0.14% when used in conjunction with other materials like PCBM (phenyl-C61-butyric acid methyl ester) .
Organic Light Emitting Diodes (OLEDs)
The compound's photophysical properties make it suitable for use in OLEDs. Its ability to emit light when electrically stimulated allows for its incorporation into devices where efficient light emission is crucial. Research has shown that modifications to the phthalocyanine structure can enhance its luminescent properties, making it a candidate for next-generation display technologies .
Catalysis
Photocatalysis
Copper phthalocyanine complexes have been explored as photocatalysts for various reactions, including the degradation of organic pollutants under light irradiation. Their ability to absorb visible light and facilitate electron transfer makes them effective in promoting chemical reactions that can break down harmful substances in wastewater .
Electrocatalysis
In electrocatalytic applications, copper phthalocyanine has been utilized as a catalyst for oxygen reduction reactions (ORR) in fuel cells. The compound's conductive properties and stability under operational conditions enhance the efficiency of fuel cell systems .
Dye Pigments
Industrial Applications
Copper phthalocyanine is extensively used as a pigment in paints, plastics, and textiles due to its vibrant blue color and excellent stability. A study highlighted the synthesis of copper phthalocyanine pigments with terephthalic acid, which showed promising results in terms of thermal stability and compliance with industrial standards for pigment characteristics . The thermal analysis indicated that the decomposition process occurs above 300 °C, making it suitable for high-temperature applications.
E-Ink Technology
Recent advancements have seen copper phthalocyanine derivatives being used in electrophoretic displays (E-ink). The positive charge imparted by modifications using ionic liquids enhances the stability and contrast of E-ink formulations, allowing for clearer images and better performance in display technologies .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Organic Electronics | Solar Cells | Open circuit voltage: 0.54 V; Efficiency: 0.14% |
| OLEDs | Enhanced luminescence with structural modifications | |
| Catalysis | Photocatalysis | Effective degradation of organic pollutants |
| Electrocatalysis | Improved efficiency in oxygen reduction reactions | |
| Dye Pigments | Industrial Pigments | High thermal stability; suitable for high-temperature use |
| E-Ink Technology | Improved contrast and stability with ionic liquid modifications |
Mechanism of Action
Alcian blue 8GX exerts its effects through the formation of salt linkages with the acid groups of acidic mucopolysaccharides. The cationic dye binds to the negatively charged acid groups, resulting in a blue-stained complex that can be visualized under a microscope . The binding affinity and specificity of Alcian blue 8GX can be influenced by the pH and ionic strength of the staining solution .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
Isomerism and Characterization
- The tetrasubstituted structure of the target compound likely exists as a mixture of isomers (e.g., positional variations in substituents), a common challenge in substituted phthalocyanines . In contrast, tetrachloro-CuPc () has fixed chloro positions, simplifying characterization.
Key Research Findings
- Electronic Tuning: The dimethylamino and methylenethio groups in the target compound create a polarized electron environment, enhancing its utility in organic semiconductors .
- Catalytic Activity : Cu⁴⁺ phthalocyanines exhibit superior oxidative catalysis compared to Cu²⁺ analogues, as demonstrated in methane oxidation studies .
- Comparative Solubility : The quaternary ammonium groups in the target compound confer higher solubility in polar solvents than sulfonated or chlorinated derivatives .
Biological Activity
Copper(4+),[N,N',N'',N'''-[(29H,31H-phthalocyaninetetrayl-kN29,kN30,kN31,kN32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]]-, tetrachloride is a complex phthalocyanine compound with significant biological activity. Phthalocyanines are known for their unique electronic properties and potential applications in photodynamic therapy, catalysis, and as sensors. This article reviews the biological activity of this specific copper phthalocyanine derivative, focusing on its mechanisms of action, effects on biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a central copper ion coordinated to a phthalocyanine ring system, which is further substituted with various functional groups. This structure imparts specific electronic and optical properties, making it suitable for various biological applications.
Table 1: Structural Features of Copper Phthalocyanine Derivative
| Feature | Description |
|---|---|
| Central Metal Ion | Copper (Cu) |
| Phthalocyanine Core | Tetrakis-substituted |
| Functional Groups | Methylenethio and N-methylmethanaminiumato |
| Solubility | Water-soluble due to sulfonate groups |
Antioxidant Properties
Research indicates that copper phthalocyanines exhibit antioxidant activity, which can be beneficial in mitigating oxidative stress in cells. For instance, studies have shown that these compounds can modulate the activity of various antioxidant enzymes such as superoxide dismutase (SOD) and glutathione reductase (GR) in microalgae. An increase in SOD activity was observed at lower concentrations of the compound, suggesting a protective effect against oxidative damage .
Photodynamic Therapy
Copper phthalocyanines have been extensively studied for their application in photodynamic therapy (PDT). Upon light activation, these compounds generate reactive oxygen species (ROS), which can induce apoptosis in cancer cells. A study demonstrated that a similar copper phthalocyanine derivative effectively inhibited tumor growth in vitro and in vivo through ROS generation upon irradiation .
Case Studies
- Microalgal Response : A study investigated the effects of a water-soluble copper phthalocyanine on Chlorella vulgaris, revealing that it increased SOD and GR activities at low concentrations while decreasing malondialdehyde (MDA) levels, indicating reduced oxidative stress .
- Cancer Cell Lines : In vitro studies on human cancer cell lines showed that this copper phthalocyanine derivative significantly inhibited cell proliferation when exposed to light, highlighting its potential as a PDT agent .
- Dye Decolorization : The compound has also been evaluated for its ability to decolorize reactive dyes under anaerobic conditions, showcasing its application in environmental bioremediation .
Table 2: Summary of Biological Activities
The biological activity of copper phthalocyanines can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : Upon light activation, these compounds produce ROS, leading to cellular damage in targeted tissues.
- Enzyme Modulation : They influence the activity of antioxidant enzymes, enhancing cellular defense mechanisms against oxidative stress.
- Cell Membrane Interaction : The amphiphilic nature of these compounds allows them to interact with cell membranes, facilitating their uptake into cells.
Q & A
Basic: What are the critical considerations for synthesizing this copper-phthalocyanine complex with high purity?
Methodological Answer:
Synthesis requires precise control of stoichiometry, temperature, and solvent polarity. For example:
- Stoichiometry: Maintain a 1:4 molar ratio of Cu⁴⁺ to the phthalocyanine ligand to avoid side products like copper-sulfur adducts .
- Solvent System: Use anhydrous dimethylformamide (DMF) under nitrogen to prevent hydrolysis of the methylenethio groups .
- Purification: Employ size-exclusion chromatography (SEC) followed by recrystallization in ethanol/water (9:1 v/v) to isolate the tetrachloride form. Monitor purity via HPLC with UV-Vis detection (λ = 670 nm, characteristic of Cu-phthalocyanine π-π* transitions) .
Basic: How can researchers validate the structural integrity of this complex post-synthesis?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- FTIR: Confirm sulfur-copper bonding via peaks at 450–500 cm⁻¹ (Cu-S stretching) and 1600–1650 cm⁻¹ (C=N from dimethylamino groups) .
- X-ray Absorption Spectroscopy (XAS): Analyze the Cu K-edge to verify the +4 oxidation state and square-planar geometry .
- Single-Crystal XRD: Resolve the tetrakis[methylenethio] substitution pattern and chloride counterion placement .
Basic: What theoretical frameworks guide the study of this complex’s electronic properties?
Methodological Answer:
Leverage density functional theory (DFT) and ligand-field theory:
- DFT: Use B3LYP/6-311G(d,p) to model frontier molecular orbitals (FMOs), focusing on the Cu d-orbital splitting and ligand-to-metal charge transfer (LMCT) transitions .
- Ligand-Field Parameters: Calculate Dq (crystal field splitting) and Racah parameters to correlate electronic structure with observed UV-Vis/NIR absorption bands (e.g., Q-band at ~680 nm) .
Advanced: How can AI-driven computational tools optimize reaction conditions for this complex?
Methodological Answer:
Integrate COMSOL Multiphysics with machine learning (ML):
- Multi-Objective Optimization: Train ML models on historical synthesis data (e.g., temperature, solvent polarity, yield) to predict ideal conditions for maximizing purity and yield .
- Real-Time Adjustment: Use AI to monitor reaction kinetics via in-situ Raman spectroscopy, dynamically adjusting heating rates or reagent addition .
Advanced: What strategies resolve contradictions in spectroscopic data (e.g., unexpected EPR silence)?
Methodological Answer:
Address discrepancies through multi-technique validation:
- EPR Silence: A silent EPR signal at room temperature may arise from strong antiferromagnetic coupling between Cu⁴⁺ and ligand radicals. Confirm via variable-temperature magnetic susceptibility measurements (2–300 K) .
- Contradictory XPS Data: If Cu 2p₃/₂ binding energies deviate from +4 norms, perform Auger parameter analysis to distinguish between oxidation state shifts and charge-transfer effects .
Advanced: How can researchers model the complex’s interaction with biological membranes for photodynamic therapy applications?
Methodological Answer:
Combine molecular dynamics (MD) and in vitro assays:
- MD Simulations: Use CHARMM36 force fields to simulate the complex’s insertion into lipid bilayers, focusing on sulfur-mediated hydrophobic interactions .
- In Vitro Validation: Quantify singlet oxygen (¹O₂) generation via SOSG assay in liposomal systems, correlating with simulation-derived partition coefficients .
Advanced: What experimental designs minimize batch-to-batch variability in catalytic studies?
Methodological Answer:
Adopt a Design of Experiments (DoE) approach:
- Central Composite Design (CCD): Test variables like catalyst loading (0.1–1.0 mol%), solvent polarity (DMF vs. THF), and substrate scope (aryl vs. alkyl halides) .
- Statistical Analysis: Use ANOVA to identify significant factors affecting catalytic efficiency (e.g., TOF, TON) and optimize via response surface methodology .
Advanced: How can researchers reconcile discrepancies between theoretical predictions and experimental redox potentials?
Methodological Answer:
Refine computational models with empirical corrections:
- Solvent Effects: Incorporate the conductor-like polarizable continuum model (C-PCM) into DFT calculations to account for solvation .
- Counterion Interactions: Explicitly model chloride ion pairing in the electrolyte (e.g., using Marcus theory) to adjust predicted E₁/₂ values .
Basic: What safety protocols are essential when handling this complex?
Methodological Answer:
Follow OSHA/NIOSH guidelines for metal-organic compounds:
- Ventilation: Use fume hoods with ≥100 ft/min face velocity during synthesis .
- PPE: Wear nitrile gloves (≥8 mil thickness) and safety goggles resistant to DMF .
- Spill Management: Neutralize with vermiculite and dispose as hazardous halogenated waste (EPA D003) .
Advanced: How can in-situ spectroelectrochemical methods elucidate the complex’s charge-transfer mechanisms?
Methodological Answer:
Combine cyclic voltammetry with UV-Vis-NIR monitoring:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
